Product packaging for 3,3,3-trimethoxypropanenitrile(Cat. No.:CAS No. 70138-31-7)

3,3,3-trimethoxypropanenitrile

Cat. No.: B042950
CAS No.: 70138-31-7
M. Wt: 145.16 g/mol
InChI Key: IPJDXQYLAATRJK-UHFFFAOYSA-N
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Description

3,3,3-Trimethoxypropanenitrile is a versatile and high-value synthetic intermediate prized in organic and medicinal chemistry research. This β-alkoxy nitrile compound features a unique molecular architecture where an electron-withdrawing nitrile group is adjacent to a tri-alkoxy substituted carbon, making it a key building block for the construction of complex heterocyclic systems and functionalized molecules. Its primary research utility lies in its role as a precursor to esters, acids, and ketones under specific reaction conditions, and as a crucial component in multi-step syntheses targeting pharmacologically active scaffolds. The trimethoxy moiety can act as a masked aldehyde or carboxylic acid derivative, offering strategic disconnections in retrosynthetic analysis. Researchers utilize this compound in the development of novel compounds for applications in material science, agrochemical research, and as a probe for studying reaction mechanisms involving nucleophilic addition and cyclization reactions. It is particularly valuable for synthesizing pyrimidines, pyridines, and other nitrogen-containing heterocycles, which are core structures in many drug discovery programs. This product is provided with comprehensive analytical data (including NMR and MS) to ensure identity and purity for critical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B042950 3,3,3-trimethoxypropanenitrile CAS No. 70138-31-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-trimethoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-8-6(9-2,10-3)4-5-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJDXQYLAATRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC#N)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220415
Record name 3,3,3-Trimethoxypropionitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70138-31-7
Record name 3,3,3-Trimethoxypropionitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070138317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,3-Trimethoxypropionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,3,3 Trimethoxypropanenitrile and Analogous Structures

Direct Synthetic Routes to 3,3,3-Trimethoxypropanenitrile

Direct synthetic approaches aim to construct the this compound molecule by forming the key carbon-carbon and carbon-heteroatom bonds in a sequential or concerted manner. These strategies are often designed for efficiency, minimizing the number of synthetic steps.

Strategies Involving Acetal (B89532) Formation Preceding Nitrile Introduction

This synthetic strategy prioritizes the formation of the orthoester (a type of acetal) functionality before the introduction of the nitrile group. This approach is beneficial when the nitrile group might interfere with the reaction conditions required for acetal formation. A general, multi-step sequence can be proposed for this pathway, beginning with a suitable three-carbon precursor.

A plausible route starts with a trimethoxy-substituted propane (B168953) derivative that has a leaving group at the C1 position. For instance, the synthesis could commence from a compound like 1-bromo-3,3,3-trimethoxypropane. The nucleophilic substitution of the bromide with a cyanide salt, such as sodium or potassium cyanide, would yield the final product. This reaction is a classic example of nitrile synthesis from an alkyl halide. nih.gov The key challenge in this approach lies in the efficient preparation of the halogenated orthoester precursor.

Table 1: Hypothetical Reaction Pathway - Acetal First

StepReactant(s)Reagent(s)ProductReaction Type
13,3,3-Trimethoxypropan-1-olPBr₃ or similar1-Bromo-3,3,3-trimethoxypropaneHalogenation
21-Bromo-3,3,3-trimethoxypropaneNaCN or KCN in polar aprotic solventThis compoundNucleophilic Substitution (SN2)

Strategies Involving Nitrile Introduction Preceding Acetal Formation

In this alternative approach, the nitrile group is incorporated into the molecular skeleton first, followed by the construction of the orthoester functionality. This pathway can be advantageous if the orthoester group is sensitive to the conditions required for nitrile formation.

One potential method involves the reaction of 3,3-dichloroacrylonitrile (B1624357) with a large excess of sodium methoxide (B1231860) in methanol (B129727). The reaction would proceed through a sequence of nucleophilic additions and eliminations. The first two equivalents of methoxide would substitute the two chlorine atoms via a nucleophilic vinylic substitution mechanism. A subsequent Michael addition of a third equivalent of methoxide to the resulting α,β-unsaturated nitrile, followed by protonation, would yield the saturated trimethoxy orthoester product. A known precursor, 2-acetoxy-3,3,3-trichloropropionitrile, can be used to synthesize 3,3-dichloroacrylonitrile. google.com

Another approach is based on the chemistry of cyanoacetic esters. atamanchemicals.comorgsyn.org The α-carbon of a cyanoacetic ester can be functionalized, and subsequent chemical transformations could be employed to convert the ester group into the desired trimethoxy orthoester.

Table 2: Proposed Synthesis from Dichloroacrylonitrile

StepStarting MaterialReagent(s)Intermediate/ProductReaction Type
13,3-DichloroacrylonitrileSodium Methoxide (3+ eq.) in MethanolThis compoundNucleophilic Substitution / Michael Addition

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules. nih.govtandfonline.com While a specific MCR for the direct synthesis of this compound is not prominently documented, related reactions demonstrate the feasibility of this approach.

For instance, MCRs involving orthoesters, such as trimethyl orthoformate or triethyl orthoformate, and compounds with active methylene (B1212753) groups like malononitrile (B47326) are well-established for synthesizing various heterocyclic systems. researchgate.netmdpi.comCurrent time information in Bangalore, IN. A hypothetical MCR could be designed involving a C1 electrophile, a cyanide source, and a C2 synthon bearing the trimethoxy group. The Passerini and Ugi reactions are classic examples of isocyanide-based MCRs that create complex amide structures, showcasing the power of this synthetic strategy. A tailored MCR could potentially assemble the this compound skeleton in a single, atom-economical step.

Precursor-Based Synthesis and Functional Group Interconversions

These methods rely on modifying existing molecules that already contain a significant portion of the target structure. Functional group interconversions are key steps in these synthetic routes.

Derivatization from Related Acetal-Nitrile Compounds (e.g., 3,3-Diethoxypropanenitrile)

Starting from a commercially available or readily synthesized analog like 3,3-diethoxypropanenitrile (B144306) or 3,3-dimethoxypropanenitrile (B1201781) provides a straightforward path to the target compound. nih.gov The conversion can be achieved through a transacetalization (or more accurately, transorthoesterification) reaction.

By treating 3,3-diethoxypropanenitrile with a large excess of methanol under acidic catalysis (e.g., using a catalytic amount of sulfuric acid or a Lewis acid), the ethoxy groups can be exchanged for methoxy (B1213986) groups. The reaction is driven to completion by the high concentration of methanol, shifting the equilibrium towards the formation of the more stable trimethoxy product. This method is a standard and effective way to alter the alkoxy substituents on an orthoester.

Table 3: Synthesis via Transorthoesterification

Starting MaterialReagent(s)ProductReaction Type
3,3-DiethoxypropanenitrileMethanol (large excess), Acid Catalyst (e.g., H₂SO₄)This compoundTransorthoesterification

Nitrile Formation via Dehydration of Amide Precursors

The dehydration of a primary amide is a classic and reliable method for synthesizing nitriles. To apply this to this compound, the corresponding primary amide, 3,3,3-trimethoxypropanamide, is required as the precursor.

The synthesis would involve two main stages:

Preparation of the Amide Precursor : 3,3,3-trimethoxypropanamide can be synthesized from the corresponding ester, methyl 3,3,3-trimethoxypropanoate. The ester can be treated with ammonia (B1221849) (ammonolysis) to form the primary amide.

Dehydration : The resulting 3,3,3-trimethoxypropanamide is then dehydrated using a potent dehydrating agent. Common reagents for this transformation include phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). Heating the amide with the dehydrating agent yields the desired nitrile, which can be isolated by distillation.

Table 4: Synthesis via Amide Dehydration

StepReactant(s)Reagent(s)ProductReaction Type
1Methyl 3,3,3-trimethoxypropanoateAmmonia (NH₃)3,3,3-TrimethoxypropanamideAmmonolysis
23,3,3-TrimethoxypropanamideP₄O₁₀, SOCl₂, or POCl₃, HeatThis compoundDehydration

Acetal Formation from Aldehyde/Ketone and Alcohol Substrates

The formation of an acetal is a cornerstone of organic synthesis, serving as a method for producing geminal-diether derivatives from aldehydes or ketones and as a strategy for protecting carbonyl groups. total-synthesis.comlibretexts.org The reaction proceeds by treating an aldehyde or ketone with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.org The process involves the initial formation of a hemiacetal, a molecule containing both a hydroxyl (-OH) and an alkoxy (-OR) group attached to the same carbon. masterorganicchemistry.comopenochem.org

The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com This activation facilitates a nucleophilic attack by one molecule of the alcohol, leading to a protonated hemiacetal. libretexts.org Subsequent deprotonation yields the neutral hemiacetal intermediate. libretexts.org While hemiacetals exist in equilibrium with the starting materials, the reaction can be driven forward. openochem.org

To form the final acetal, the hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). youtube.comlibretexts.org The departure of the water molecule results in the formation of a resonance-stabilized oxonium ion. youtube.comlibretexts.org A second molecule of alcohol then acts as a nucleophile, attacking this highly electrophilic species. youtube.com The final step is a deprotonation event, which regenerates the acid catalyst and yields the stable acetal product. openochem.orgyoutube.com The entire process is reversible, and the formation of acetals is often influenced by the removal of water from the reaction mixture. openochem.org

Advanced Catalytic Systems and Reaction Conditions

Optimizing the synthesis of acetals and analogous structures like the orthoester this compound hinges on the selection of appropriate catalytic systems and the management of reaction conditions to drive the equilibrium toward the desired product.

Acid-Catalyzed Acetalization Processes

Acid catalysis is essential for the formation of acetals from alcohols, as alcohols are generally weak nucleophiles. libretexts.org A wide array of both homogeneous and heterogeneous acid catalysts are employed to accelerate this reaction.

Homogeneous Catalysts: Traditional Brønsted acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH) are commonly used. masterorganicchemistry.commdpi.com However, their corrosive nature and the challenges associated with their removal from the reaction mixture can be significant drawbacks. mdpi.com

Heterogeneous Catalysts: To overcome the limitations of homogeneous catalysts, various solid acid catalysts have been developed. These are often more environmentally benign, reusable, and easier to separate from the reaction products. Examples include:

Zeolites and other porous materials: These materials possess acidic sites within their framework and their microporosity can enhance catalytic activity by improving the diffusion of substrates and products. rsc.org

Acid-exchange resins: Resins like Amberlyst-15 provide acidic sites on a solid support and are effective for acetalization. organic-chemistry.orgfrontiersin.org

Supported acids: Catalysts such as perchloric acid adsorbed on silica (B1680970) gel have proven to be highly efficient and reusable for acetal formation. organic-chemistry.org

Heteropoly acids: These compounds, such as phosphomolybdic and phosphotungstic acids, exhibit strong Brønsted acidity and have shown high activity and selectivity in acetalization reactions. mdpi.comfrontiersin.org For instance, vanadium-substituted cesium phosphomolybdates have been studied as effective catalysts for the acetalization of benzaldehyde. mdpi.com

The choice between Brønsted and Lewis acids can also influence the reaction, with both types of acidity being active in promoting acetalization. rsc.org The strength and number of acid sites are critical factors determining catalyst efficiency. mdpi.com

Table 1: Examples of Acid Catalysts in Acetalization
Catalyst TypeSpecific ExampleKey CharacteristicsSource(s)
Homogeneous Brønsted Acidp-Toluenesulfonic acid (TsOH)Effective and commonly used, but can be corrosive. masterorganicchemistry.com
Heterogeneous Brønsted AcidAmberlyst-15Solid acid resin, reusable, simplifies product purification. organic-chemistry.orgfrontiersin.org
Supported AcidPerchloric acid on silica gelHighly efficient, inexpensive, and reusable catalyst. organic-chemistry.org
Heteropoly AcidCesium Phosphomolybdovanadate (Cs₄PMo₁₁V₁O₄₀)High Brønsted acidity strength, active and selective. mdpi.com
Lewis AcidIndium(III) trifluoromethanesulfonateEffective catalyst for deprotection of acetals, implying catalytic role in formation. organic-chemistry.org

Role of Water Scavengers in Acetal Synthesis

Physical Removal:

Dean-Stark Apparatus: This is a classic laboratory glassware setup used for azeotropic distillation. total-synthesis.com A solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene) is used. total-synthesis.comgoogleapis.com As the mixture is refluxed, the water-solvent azeotrope distills over and is collected in a graduated side arm, where the denser water separates and can be removed, while the solvent returns to the reaction flask. total-synthesis.com This technique is documented in the synthesis of compounds analogous to this compound. google.com

Chemical Removal:

Dehydrating Agents: These are reagents that react chemically with water.

Molecular Sieves: These are porous aluminosilicates that can trap water molecules within their crystalline structure. google.comgoogleapis.com Grades such as 3A, 4A, or 5A are commonly used as they effectively adsorb water without otherwise interfering with the reaction. google.com

Orthoformates: Reagents like trimethyl orthoformate can be used as both a solvent and a dehydrating agent. total-synthesis.comorganic-chemistry.org They react with water to form an ester and an alcohol, thus chemically removing it from the system. organic-chemistry.org

Propylphosphonic Anhydride (T3P®): This reagent is also known to be an effective water scavenger in various condensation reactions. mdpi.comresearchgate.net

The use of a sealed environment can also be beneficial, particularly with low-boiling-point alcohols, as the increase in internal pressure can facilitate the absorption of water by the dehydrating agent. google.com

Table 2: Water Removal Techniques in Acetal Synthesis
MethodPrinciple of OperationExample(s)Source(s)
Physical RemovalAzeotropic distillation to physically separate water from the reaction mixture.Dean-Stark Apparatus with Toluene total-synthesis.comgoogleapis.com
Chemical ScavengerPorous materials that selectively adsorb water molecules.Molecular Sieves (3A, 4A) google.comgoogleapis.com
Chemical ScavengerReacts with water to form an ester and an alcohol.Trimethyl Orthoformate total-synthesis.comorganic-chemistry.org

Applications of Specific Reagents (e.g., Propylphosphonic Anhydride)

Propylphosphonic anhydride, commonly known by its trade name T3P®, is a versatile and increasingly popular reagent in organic synthesis. csic.es Initially introduced as a coupling reagent for peptide synthesis, its applications have expanded significantly. mdpi.comcsic.es T3P® is considered a "green" reagent due to its low toxicity and the fact that its byproducts are water-soluble, which simplifies work-up procedures. csic.es

While its primary use is in promoting the formation of amide bonds, T3P® is a powerful dehydrating agent, making it suitable for a wide range of condensation reactions. mdpi.comcsic.es Its applications include:

Nitrile Formation: T3P® can efficiently convert aldoximes and carboxamides into nitriles. researchgate.netsigmaaldrich.com

Esterification: It serves as a coupling agent for the formation of esters from carboxylic acids and alcohols. csic.es

Rearrangements: It is used as a catalyst for reactions like the Beckmann rearrangement (conversion of ketoximes to amides) and the Lossen rearrangement. csic.essigmaaldrich.com

Heterocycle Synthesis: The reagent facilitates the synthesis of various heterocyclic compounds, such as benzothiazoles, oxadiazoles (B1248032), and quinolones. sigmaaldrich.com

Acetalization: It can be employed for the chemoselective acetalization of aldehydes. researchgate.net

The broad utility of T3P® stems from its ability to activate carboxylic acids and to act as an exceptional water scavenger, making it a valuable tool for reactions that require the removal of water to proceed to completion. mdpi.comcsic.es

Table 3: Selected Synthetic Applications of Propylphosphonic Anhydride (T3P®)
Reaction TypeTransformationRole of T3P®Source(s)
Amide Bond FormationCarboxylic Acid + Amine → AmideCoupling/Activating Agent csic.essigmaaldrich.com
Nitrile SynthesisAldehyde/Aldoxime → NitrileDehydrating Agent researchgate.netsigmaaldrich.com
EsterificationCarboxylic Acid + Alcohol → EsterCoupling/Activating Agent csic.es
Beckmann RearrangementKetoxime → AmideCatalyst/Promoter sigmaaldrich.com
Heterocycle SynthesisOne-pot synthesis of oxadiazoles from carboxylic acidsActivating/Cyclizing Agent sigmaaldrich.com
AcetalizationAldehyde → AcetalDehydrating Agent researchgate.net

Reactivity and Mechanistic Investigations of 3,3,3 Trimethoxypropanenitrile

Reactivity of the Acetal (B89532) Moiety

The 3,3,3-trimethoxypropanenitrile molecule features a terminal trimethoxymethyl group, which is an acyclic acetal. Acetals are generally stable but can be manipulated under specific conditions, primarily through acid catalysis.

Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis of the acetal group in this compound to the corresponding aldehyde is a well-established transformation that proceeds under acidic conditions. The generally accepted mechanism involves the following key steps:

Protonation: The reaction is initiated by the protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst, typically a hydronium ion (H₃O⁺). This step converts the methoxy group into a good leaving group (methanol).

Formation of a Resonance-Stabilized Cation: The departure of methanol (B129727) results in the formation of a resonance-stabilized oxocarbenium ion. The positive charge is delocalized between the carbon and the remaining oxygen atom, which is a key feature of acetal hydrolysis.

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This results in the formation of a protonated hemiacetal.

Deprotonation: The protonated hemiacetal is then deprotonated by a water molecule or another base to yield a hemiacetal.

Protonation of the Remaining Methoxy Group: The hemiacetal can then undergo further reaction. The remaining methoxy group is protonated, turning it into a good leaving group.

Elimination of Methanol: The lone pair on the hydroxyl group can then form a double bond with the carbon, leading to the elimination of a second molecule of methanol and the formation of a protonated aldehyde.

Final Deprotonation: Finally, deprotonation of the protonated aldehyde by water regenerates the acid catalyst and yields the final aldehyde product, cyanoacetaldehyde, and two equivalents of methanol.

NC-CH₂-C(OCH₃)₃ + H₂O --(H⁺)--> NC-CH₂-CHO + 3CH₃OH

Stability Profiles under Neutral and Basic Conditions

A defining characteristic of acetals, including the trimethoxymethyl group of this compound, is their stability under neutral and basic conditions. The ether linkages of the acetal are not susceptible to cleavage by nucleophiles such as hydroxide (B78521) ions (OH⁻) or water in the absence of an acid catalyst. This stability is due to the poor leaving group ability of the alkoxide (CH₃O⁻) group. For cleavage to occur, the oxygen atom must be protonated to form a much better leaving group (CH₃OH).

This stability profile is a cornerstone of its use as a protective group for aldehydes in multi-step syntheses where basic or nucleophilic reagents are employed.

Strategies for Selective Acetal Cleavage and Protection

The differential stability of acetals in acidic versus basic media is the foundation for their use as protecting groups. In the context of this compound, the acetal can be selectively cleaved in the presence of other functional groups that are sensitive to acids but stable to bases.

Selective Deprotection:

The removal of the acetal group is typically achieved by treatment with an aqueous acid solution. The choice of acid and reaction conditions can be tailored to the sensitivity of the rest of the molecule. Common reagents include:

Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a water/organic solvent mixture.

Acetic acid in water.

Lewis acids in the presence of a water source.

The selective deprotection of the acetal allows for the unmasking of the aldehyde functionality at a desired stage of a synthetic sequence.

Protection Strategy:

Conversely, the acetal group in this compound can be considered a protected form of a cyano-substituted aldehyde. This is particularly useful when reactions need to be performed on the nitrile group without affecting the aldehyde. The stability of the acetal to many reducing agents and nucleophiles allows for a wide range of transformations to be carried out on the nitrile moiety.

Reactivity of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group characterized by a strong carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, and the entire group can be reduced to an amine.

Nucleophilic Addition Reactions to the Nitrile Carbon

The electrophilic carbon atom of the nitrile group in this compound is a key site for reactivity. It can undergo addition reactions with a variety of nucleophiles.

A specific example of the reactivity of this compound is its use in the synthesis of 2-(cyanomethyl)-1,3-benzoxazole-5-carbonitrile. In a patented process, this compound is reacted with 3-amino-4-hydroxy-benzonitrile. google.com This reaction likely proceeds through a complex mechanism involving the reaction of the nitrile group or its derivatives under the specified reaction conditions.

General Nucleophilic Addition Mechanisms:

While specific studies on a wide range of nucleophilic additions to this compound are not extensively documented in public literature, the general reactivity of nitriles suggests the following transformations are feasible:

Grignard Reagents: Reaction with Grignard reagents (R-MgX) would lead to the formation of an imine salt intermediate, which upon acidic workup, would hydrolyze to a ketone. This would provide a route to β-cyanoketones after deprotection of the acetal.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (R-Li) would add to the nitrile to form ketones after hydrolysis.

Hydrolysis: While the acetal is hydrolyzed under acidic conditions, the nitrile group can also be hydrolyzed to a carboxylic acid under more forcing acidic or basic conditions. This would ultimately yield 3,3,3-trimethoxypropanoic acid or its corresponding carboxylate salt.

Reductive Transformations of the Nitrile Group

The nitrile group of this compound can be reduced to a primary amine. This transformation is a valuable tool for introducing an aminoethyl functionality.

Common Reducing Agents and Mechanisms:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily reduces nitriles to primary amines. The reaction proceeds via the nucleophilic addition of hydride ions (H⁻) to the nitrile carbon. The resulting imine anion is further reduced to a dianion, which upon quenching with water, gives the primary amine, 3,3,3-trimethoxypropan-1-amine. The acetal group is generally stable to LiAlH₄.

Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. This method is often considered "greener" than using metal hydrides. The reaction involves the catalytic addition of hydrogen across the carbon-nitrogen triple bond.

The ability to selectively reduce the nitrile in the presence of the acetal highlights the synthetic utility of this compound.

Hydrolytic Conversion of Nitriles to Carboxylic Acid Derivatives

The transformation of the nitrile group in this compound into carboxylic acid derivatives, such as amides or carboxylic acids, is a reaction of significant interest. This conversion typically proceeds under acidic or basic conditions. The presence of the orthoester functionality at the 3-position introduces a degree of complexity to the hydrolytic stability of the entire molecule.

Under acidic conditions, the hydrolysis of the nitrile is often accompanied by the hydrolysis of the orthoester. The reaction can be catalyzed by strong acids like hydrochloric acid or sulfuric acid. The mechanism involves the protonation of the nitrile nitrogen, which increases its electrophilicity and makes it susceptible to nucleophilic attack by water. This leads to the formation of an intermediate amide, which can then undergo further hydrolysis to the corresponding carboxylic acid.

Basic hydrolysis, on the other hand, involves the direct attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This process also yields an amide intermediate, which can be further hydrolyzed to a carboxylate salt upon heating.

Research into the selective hydrolysis of the nitrile group in the presence of the acid-sensitive orthoester has been a subject of study. The goal is often to achieve the conversion to the amide without affecting the orthoester. This can sometimes be achieved under controlled conditions, for example, by using specific enzymes or milder reagents.

A study on the synthesis of substituted pyrazoles utilized a derivative of this compound, highlighting the compound's role as a versatile starting material. In this context, the nitrile group's reactivity is central to forming the pyrazole (B372694) ring structure.

Synergistic Reactivity and Intermolecular Reactions

The unique structure of this compound, featuring both a nitrile and an orthoester group, allows for synergistic reactivity and participation in a variety of intermolecular reactions. These two functional groups can act in concert or independently to facilitate complex chemical transformations.

Nucleophilic Addition to Electrophilic Acetal-Activated Systems

The orthoester group in this compound can be activated under acidic conditions to generate a highly electrophilic species. The loss of a methoxy group leads to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is a potent electrophile and can readily react with a wide range of nucleophiles.

The presence of the electron-withdrawing nitrile group at the adjacent position can influence the stability and reactivity of this oxocarbenium ion. Nucleophilic addition reactions to this activated system provide a powerful method for carbon-carbon and carbon-heteroatom bond formation.

For instance, organometallic reagents such as Grignard reagents or organolithium compounds can add to the electrophilic carbon, leading to the formation of new carbon-carbon bonds. Similarly, heteroatomic nucleophiles like amines, thiols, and alcohols can also participate in these addition reactions.

The table below summarizes the outcomes of nucleophilic additions to an activated this compound system.

NucleophileReagent ExampleProduct Type
CarbonGrignard Reagent (e.g., MeMgBr)C-C bond formation
NitrogenAmine (e.g., RNH2)C-N bond formation
SulfurThiol (e.g., RSH)C-S bond formation
OxygenAlcohol (e.g., ROH)C-O bond formation (trans-esterification)

Concurrent Transformations of Both Functional Groups

In certain reactions, both the nitrile and the orthoester functionalities of this compound can undergo transformation simultaneously or in a sequential one-pot manner. This concurrent reactivity is particularly useful for the synthesis of complex heterocyclic compounds.

One such example is the reaction with bifunctional nucleophiles. For instance, a compound containing both an amine and a hydroxyl group can react in a way that the amine attacks the nitrile group (or a derivative thereof) while the hydroxyl group interacts with the orthoester. Such reactions can lead to the formation of complex cyclic structures in a single step, which is highly efficient from a synthetic standpoint.

The reaction of β-cyano orthoesters with hydrazines is a notable example of this concurrent transformation. This reaction has been shown to produce 3-amino-4-cyanopyrazoles, which are valuable building blocks in medicinal chemistry. In this process, the hydrazine (B178648) initially reacts with the orthoester, and a subsequent intramolecular cyclization involves the nitrile group, leading to the formation of the pyrazole ring.

The following table outlines the concurrent transformations involving both functional groups of this compound.

ReagentReaction TypeProduct
HydrazineCyclization3-Amino-4-cyanopyrazole
HydroxylamineCyclizationIsoxazole derivative
AmidinesCyclizationPyrimidine derivative

These examples underscore the synthetic utility of this compound as a versatile precursor, where the interplay between its two functional groups enables the construction of diverse and complex molecular architectures.

Applications of 3,3,3 Trimethoxypropanenitrile in Complex Organic Synthesis

Role as a Versatile Building Block

The utility of a molecule in complex synthesis is often defined by its capacity to act as a versatile building block, participating in a variety of bond-forming reactions to create more elaborate structures. The unique arrangement of a nitrile group and a trimethoxymethyl group in 3,3,3-trimethoxypropanenitrile suggests potential for diverse reactivity.

Precursor in C-C Bond Forming Reactions (e.g., involving silyl (B83357) ketene (B1206846) imines)

Carbon-carbon (C-C) bond formation is fundamental to organic synthesis, enabling the construction of the carbon skeletons of organic molecules. numberanalytics.comchemrevise.orgcsic.es Nitriles are well-established precursors for various C-C bond-forming reactions. For instance, the deprotonation of the α-carbon of a nitrile can generate a nucleophilic carbanion, which can then react with various electrophiles.

A key class of reactive intermediates derived from nitriles are silyl ketene imines. nih.gov These are typically formed by the N-silylation of a nitrile anion. nih.gov Silyl ketene imines are highly versatile nucleophiles used in catalytic, asymmetric synthesis, providing pathways to construct challenging stereogenic centers. nih.govorganic-chemistry.orgnih.gov While the formation of silyl ketene imines from various nitriles is a known strategy, specific, detailed research findings on the direct use of this compound as a precursor for silyl ketene imines in C-C bond-forming reactions are not extensively documented in readily accessible scientific literature. The general transformation is depicted below, though specific examples with this substrate are sparse.

ReactantReagentIntermediateApplication
Generic Nitrile (R-CH₂-CN)1. Strong Base (e.g., LDA) 2. Silylating Agent (e.g., TMSCl)Silyl Ketene ImineNucleophilic addition, Aldol reactions, etc.

This table illustrates a general reaction pathway for the formation and use of silyl ketene imines, a class of intermediates that can be theoretically derived from nitriles like this compound.

Intermediate in the Construction of Advanced Organic Scaffolds

Advanced organic scaffolds are complex molecular frameworks that form the core of many pharmaceuticals and natural products. nih.gov The construction of these scaffolds often relies on the sequential and controlled addition of functional groups and rings. While this compound possesses functional groups that could theoretically be manipulated for scaffold construction, specific examples of its incorporation into such advanced structures are not widely reported in the primary scientific literature.

Contribution to Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. cem.comkit.eduboyer-research.com The synthesis of these rings is a major focus of organic chemistry.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a particularly important class of compounds due to their prevalence in biologically active molecules. kit.edursc.orgmdpi.com The nitrile functionality is a common starting point for the synthesis of nitrogen heterocycles such as imidazoles, pyridines, and triazoles. A German patent mentions this compound in the context of 5-membered heterocyclic groups, but does not provide specific synthetic details or reaction schemes. google.com General methods for synthesizing nitrogen heterocycles often involve the reaction of nitriles with other reagents to build the ring system. rsc.orgbeilstein-journals.org

Synthesis of Oxygen-Containing Heterocycles

Oxygen-containing heterocycles are also crucial components of many natural products and synthetic compounds. iajpr.compku.edu.cn The synthesis of these structures can be achieved through various cyclization strategies. organic-chemistry.org While the methoxy (B1213986) groups of this compound contain oxygen, their direct participation in the formation of new oxygen-containing heterocyclic rings is not a commonly cited application in the available literature.

Stereochemical Control and Asymmetric Synthesis Potential

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. sigmaaldrich.comresearchgate.netscribd.com This often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. researchgate.net

The catalytic asymmetric protonation of silyl ketene imines is a known method for producing enantioenriched nitriles. organic-chemistry.orgnih.gov If this compound were to be used to form a silyl ketene imine, it could theoretically be a substrate in such a reaction. However, there is a lack of specific research data demonstrating the application of this compound in stereocontrolled reactions or its potential for inducing asymmetry.

Diastereoselective Transformations

Diastereoselective reactions aim to control the formation of stereoisomers that are not mirror images of each other. The application of orthoesters in such transformations is a known strategy for building molecular complexity.

Research into the synthesis of cyano-substituted cyclic ethers provides direct insight into the potential diastereoselective reactions involving a framework related to this compound. A study on the intramolecular reaction of nitrile-stabilized carbanions with peroxides has shown the formation of sulfonyl- and cyano-substituted oxacycles, including tetrahydrofurans and tetrahydropyrans. researchgate.net In these cyclizations, significant variation in diastereoselectivity was observed, which suggests that the reaction mechanism may be dependent on the specific substrate and peroxide used. researchgate.net This indicates that the cyano group can play a crucial role in directing the stereochemical outcome of cyclization reactions.

Furthermore, diastereoselectivity has been demonstrated in reactions where orthoesters act as activating agents for other molecules. A notable example is the sequential dual-catalysis approach for the double allylic substitution of alkenyl vic-diols. chemrxiv.org In this process, an orthoester is used to activate the diol, which then undergoes a Lewis acid-catalyzed cyclization followed by a palladium-catalyzed substitution. When secondary alcohols are used as the first nucleophile in this sequence, the reaction can proceed with good to excellent diastereoselectivity. chemrxiv.org The steric bulk of the substituents on the secondary alcohol was found to directly influence the diastereomeric ratio of the resulting substituted tetrahydrofuran (B95107) products. chemrxiv.org This methodology highlights how orthoesters can facilitate complex, stereocontrolled bond formations.

Table 1: Diastereoselective Synthesis of Substituted Tetrahydrofurans Using an Orthoester Activator chemrxiv.org

EntrySecondary AlcoholOrthoesterProductDiastereomeric Ratio (dr)
1Methanol (B129727)Trimethyl orthoacetate2-(methoxymethyl)-2,5-dihydrofuran3:1
2CyclohexanolTrimethyl orthoacetate2-(cyclohexyloxymethyl)-2,5-dihydrofuran10:1
3IsopropanolTrimethyl orthoacetate2-(isopropoxymethyl)-2,5-dihydrofuran10:1
4tert-ButanolTrimethyl orthoacetate2-(tert-butoxymethyl)-2,5-dihydrofuran>20:1

This table is based on data for diastereoselective reactions where an orthoester facilitates the transformation of secondary alcohols.

Enantioselective Methodologies

Enantioselective synthesis, the preferential formation of one enantiomer over its mirror image, is of paramount importance in the synthesis of chiral molecules such as pharmaceuticals and natural products. While specific enantioselective methods employing this compound as a substrate or catalyst are not prominent in the literature, the broader classes of orthoesters and nitriles are known to participate in such reactions.

A well-established strategy for the enantioselective synthesis of molecules containing a chiral center adjacent to a nitrile group is the use of hydroxynitrile lyase (HNL) enzymes. rsc.org These biocatalysts facilitate the asymmetric addition of cyanide to aldehydes or ketones to produce chiral cyanohydrins with high enantiomeric purity. rsc.orgnih.gov Both (R)- and (S)-selective HNLs are available, making them a versatile tool in organic synthesis. rsc.org

In the realm of non-enzymatic catalysis, orthoesters have been used in stereoselective rearrangements. For instance, a stereoselective reaction was developed for the synthesis of 2-aryl alkanoates from ketones using an orthoester in the presence of a hypervalent iodine(III) reagent and triflic acid. rsc.org This reaction demonstrated good enantioselectivity, showcasing the potential for orthoesters to participate in chiral transformations under the influence of a chiral environment or reagent. rsc.org The choice of orthoester was a critical parameter investigated in this methodology. rsc.org

Table 2: Enantioselective Rearrangement of a Ketone Using Orthoesters rsc.org

EntryKetone SubstrateOrthoesterChiral Reagent SystemProductEnantiomeric Excess (ee)
11-(naphthalen-1-yl)propan-1-oneTrimethyl orthoformatePhenyliodine(III) diacetate / TfOHMethyl 2-(naphthalen-1-yl)propanoate75%
21-(naphthalen-1-yl)propan-1-oneTriethyl orthoformatePhenyliodine(III) diacetate / TfOHEthyl 2-(naphthalen-1-yl)propanoate73%
31-(naphthalen-1-yl)propan-1-oneTrimethyl orthoacetatePhenyliodine(III) diacetate / TfOHMethyl 2-(naphthalen-1-yl)propanoate70%

This table is based on data for the stereoselective rearrangement of ketones facilitated by orthoesters.

Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic techniques are indispensable for the structural elucidation of organic molecules like 3,3,3-trimethoxypropanenitrile. rsc.org Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic arrangement, functional groups, and molecular weight. tandfonline.comchemguide.co.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. researchgate.netrsc.org For this compound, both ¹H NMR and ¹³C NMR spectra provide key data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals, corresponding to the two types of non-equivalent protons in the molecule. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrile group are anticipated to appear as a singlet, while the nine equivalent protons of the three methoxy (B1213986) groups (-OCH₃) will also produce a singlet. The integration of these signals would correspond to a 2:9 ratio, confirming the proton count for each group. mnstate.edu

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display four unique signals, one for each chemically distinct carbon atom. libretexts.orgmasterorganicchemistry.com The carbon of the nitrile group (C≡N), the methylene carbon (-CH₂-), the quaternary orthoester carbon, and the carbons of the three equivalent methoxy groups will each resonate at a characteristic chemical shift. libretexts.org

Predicted NMR Data for this compound

Technique Predicted Signal Structural Assignment Rationale
¹H NMR~ 2.7 ppm (Singlet, 2H)-CH₂-Protons adjacent to an electron-withdrawing nitrile group.
¹H NMR~ 3.3 ppm (Singlet, 9H)-C(OCH₃)₃Equivalent protons of the three methoxy groups on the orthoester. msu.edu
¹³C NMR~ 25 ppm-CH₂-Aliphatic carbon adjacent to a nitrile group.
¹³C NMR~ 52 ppm-OCH₃Equivalent carbons of the three methoxy groups. libretexts.org
¹³C NMR~ 112 ppm-C(OCH₃)₃Quaternary carbon of the orthoester functional group.
¹³C NMR~ 118 ppm-C≡NCarbon of the nitrile functional group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. upi.edu For this compound, the IR spectrum would be characterized by several key absorption bands. The most diagnostic peak would be for the nitrile group (C≡N). libretexts.orguobabylon.edu.iq Other significant absorptions would include C-H stretches from the methylene and methoxy groups and C-O stretches from the orthoester functionality. rsc.org

Characteristic IR Absorption Bands for this compound

Functional Group Vibration Expected Frequency Range (cm⁻¹) Intensity
-C≡NStretch2260 - 2240Medium, Sharp
C-H (sp³)Stretch2950 - 2850Medium to Strong
C-O (Orthoester)Stretch1150 - 1050Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. acdlabs.com In the mass spectrum of this compound (molar mass: 145.16 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z of 145. chim.lu The fragmentation pattern is crucial for confirming the structure. For orthoesters, characteristic fragmentation involves the loss of alkoxy groups. shout.education

Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Neutral Loss
145[C₆H₁₁NO₃]⁺Molecular Ion (M⁺)
114[C₅H₈NO₂]⁺Loss of -OCH₃ (31 Da)
88[C₄H₆NO]⁺Loss of -OCH₃ and C₂H₂O
57[C₃H₅O]⁺[CH₂C(OCH₃)]⁺ fragment
40[C₂H₂N]⁺[CH₂CN]⁺ fragment

Chromatographic and Separation Methods for Purity Assessment

Chromatographic techniques are fundamental for separating a compound from any unreacted starting materials, byproducts, or solvents, thereby allowing for an accurate assessment of its purity. acs.org Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for this purpose. tandfonline.comresearchgate.net

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. etamu.edu Purity is determined by injecting a sample into the instrument, where it is vaporized and separated into its components as it travels through a capillary column. impactfactor.org

A typical GC method for purity assessment would involve a non-polar or intermediate-polarity capillary column (e.g., one with a 5% phenyl polysiloxane stationary phase). The instrument would be set with a temperature program that starts at a low temperature and gradually increases to ensure the separation of components with different boiling points. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. shimadzu.com The purity is calculated from the chromatogram by comparing the area of the peak corresponding to this compound to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for purity assessment, particularly for less volatile or thermally sensitive compounds. mdpi.com For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. rsc.orgresearchgate.net

In a typical RP-HPLC setup, the compound would be separated on a hydrophobic stationary phase, such as a C18 column. The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The components are separated based on their differential partitioning between the stationary and mobile phases. Detection can be achieved using a UV detector if impurities possess a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). The purity is determined by the relative area of the main peak in the resulting chromatogram. acs.org

Computational and Theoretical Studies on 3,3,3 Trimethoxypropanenitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsc.org For 3,3,3-trimethoxypropanenitrile, methods like Density Functional Theory (DFT) would be a primary tool. DFT calculations, often using a basis set such as 6-311++G(d,p), can provide a detailed picture of the molecule's electronic landscape. scielo.org.mx

Key aspects of the electronic structure that would be investigated include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. scielo.org.mx The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, highlighting the electrophilic (electron-attracting) cyano group and the nucleophilic (electron-donating) oxygen atoms of the methoxy (B1213986) groups.

Reactivity descriptors, derived from the energies of the frontier orbitals, would also be calculated to quantify the molecule's chemical behavior. These descriptors include electronegativity, chemical hardness, and softness. scielo.org.mx Such calculations would help in predicting how this compound might interact with other reagents. For instance, the electron-withdrawing nature of the nitrile group is known to be beneficial in various synthetic reactions. beilstein-journals.org

Illustrative Data Table for Calculated Electronic Properties:

This table represents the type of data that would be generated from DFT calculations on this compound. The values are hypothetical and for illustrative purposes only.

PropertyCalculated Value (Illustrative)Unit
HOMO Energy-7.5eV
LUMO Energy-0.8eV
HOMO-LUMO Gap6.7eV
Ionization Potential7.5eV
Electron Affinity0.8eV
Electronegativity (χ)4.15eV
Chemical Hardness (η)3.35eV

Mechanistic Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For this compound, computational studies could be used to explore potential reaction pathways, such as its behavior in nucleophilic substitution or reduction reactions.

For example, in a reaction involving the nitrile group, computational modeling could map the potential energy surface for the approach of a reactant. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, and thus its rate. utdallas.edu Methods such as the Global Reaction Route Mapping (GRRM) program can be used to systematically explore isomers and the transition states that connect them. nih.gov

By modeling different possible pathways, researchers can determine the most likely mechanism. For instance, in the reduction of a nitrile, a computational study could compare the energetics of different hydride donors and elucidate the role of the solvent. beilstein-journals.org These models can also help to understand and predict the regioselectivity and stereoselectivity of reactions.

Illustrative Data Table for a Hypothetical Reaction Pathway:

This table illustrates the kind of energetic data a computational study might produce for a hypothetical reaction of this compound. The values are for illustrative purposes.

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nu⁻)0.0
Pre-reaction Complex-2.5
Transition State+15.8
Product Complex-10.2
Products-5.0

Conformation and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are dictated by a combination of steric and stereoelectronic effects. Conformational analysis involves studying the energy of the molecule as a function of rotation around its single bonds. maricopa.edulumenlearning.com For this compound, the key rotations would be around the C-C and C-O bonds.

The presence of multiple oxygen atoms with lone pairs adjacent to the C-O and C-C sigma bonds suggests that stereoelectronic effects, such as the anomeric effect, could play a significant role in determining the molecule's preferred conformation. baranlab.orgrsc.org The anomeric effect describes the tendency of an electronegative substituent on a cyclohexane-like ring to occupy the axial position, a phenomenon attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring's oxygen and the antibonding orbital (σ*) of the C-substituent bond. utdallas.edu

In an acyclic system like this compound, analogous gauche and anti conformations would exist. The relative stability of these conformers would be governed by a balance between steric hindrance (repulsion between bulky methoxy groups) and stabilizing stereoelectronic interactions. nih.gov For example, a gauche conformation might be stabilized by the overlap of an oxygen lone pair with the σ* orbital of an adjacent C-O or C-C bond. baranlab.org Computational methods like Natural Bond Orbital (NBO) analysis would be used to identify and quantify these stabilizing orbital interactions. nih.gov

Illustrative Data Table for Conformational Analysis:

This table shows hypothetical relative energies for different conformers of this compound, which would be obtained from computational scans of the potential energy surface.

Conformer (Dihedral Angle C-C-C-N)Relative Energy (kcal/mol)Key Stabilizing Interaction (NBO Analysis)
Anti (180°)0.0Minimal steric hindrance
Gauche (60°)0.8n(O) -> σ*(C-C) hyperconjugation
Eclipsed (0°)5.2High torsional and steric strain

Future Research Trajectories and Innovations

Development of Novel Catalytic Systems for Transformations

The reactivity of the nitrile and acetal (B89532) groups in 3,3,3-trimethoxypropanenitrile offers a rich landscape for the development of new catalytic transformations. Future research is anticipated to focus on catalysts that can selectively functionalize this molecule, leading to a diverse range of valuable derivatives.

One promising area is the exploration of transition metal catalysts for the functionalization of the nitrile group. While traditional methods for nitrile transformations often require harsh conditions, modern catalysis offers milder and more selective alternatives. mdpi.com For instance, ruthenium-based N-heterocyclic carbene (NHC) complexes have shown efficacy in the oxidation of primary amines to nitriles with the release of hydrogen, a process that could potentially be reversed or adapted for the transformation of this compound. csic.es Similarly, cobalt-nanoparticles supported on N-doped carbon have emerged as effective catalysts for the α-alkylation of nitriles with alcohols, a methodology that could be applied to modify the carbon backbone adjacent to the nitrile group in our target molecule. rsc.org

Another avenue of research lies in the development of catalysts for the transformation of the acetal group. While acetals are generally stable, their selective cleavage or modification remains a synthetic challenge. Novel catalytic systems, such as those based on platinum, have been developed for the aerobic oxidative coupling of alcohols and ammonia (B1221849) to produce nitriles, demonstrating the potential for metal-catalyzed reactions in the vicinity of oxygen-containing functional groups. acs.org Furthermore, the use of bifunctional heterogeneous catalysts, which possess both acidic and metallic sites, could enable tandem reactions, such as hydroformylation-acetalization, to create complex cyclic acetals. kaust.edu.sa Adapting such catalysts for reactions involving this compound could lead to the synthesis of novel polyfunctional compounds.

Photoredox catalysis also presents an exciting frontier. The use of visible light in conjunction with sensitizing dyes like [Ru(bpy)3]2+ can trigger a variety of organic transformations, offering a green and efficient way to activate and functionalize organic molecules. sri.com The application of photoredox catalysis to this compound could unlock new reaction pathways that are not accessible through traditional thermal methods.

Catalyst SystemPotential Transformation of this compoundReference
Ruthenium-NHC complexesSelective reduction or addition reactions at the nitrile group. csic.es
Cobalt-nanoparticles on N-doped carbonα-alkylation of the propanenitrile backbone. rsc.org
Platinum-based heterogeneous catalystsSelective oxidation or amination reactions. acs.org
Bifunctional heterogeneous catalystsTandem reactions involving the acetal and nitrile moieties. kaust.edu.sa
Photoredox catalysts (e.g., [Ru(bpy)3]2+)Novel light-induced functionalization reactions. sri.com

Integration into Flow Chemistry and Automated Synthetic Platforms

The synthesis and manipulation of this compound are well-suited for integration into modern flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of safety, efficiency, scalability, and reproducibility. europa.euvapourtec.com

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, is particularly advantageous for handling potentially hazardous reagents and for optimizing reaction conditions. europa.eu A cyanide-free synthesis of nitriles using p-tosylmethyl isocyanide (TosMIC) has been successfully demonstrated in a continuous flow process, offering a safer alternative to traditional cyanidation methods. rsc.org This approach could be adapted for the synthesis of this compound, improving the safety and efficiency of its production. The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors can lead to higher yields and purities. europa.eu

Automated synthesis platforms, such as those offered by Chemspeed and Syrris, can further accelerate research by enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. chemspeed.comsyrris.comchemspeed.com These platforms can integrate synthesis, work-up, purification, and analysis in a fully automated workflow. chemspeed.commt.com By employing such systems, researchers could rapidly explore a wide range of catalysts and reaction conditions for the transformation of this compound, significantly speeding up the discovery of new derivatives and applications. The SynFini™ platform, which uses artificial intelligence to automate chemical synthesis, represents the next generation of these technologies, promising to further revolutionize the way chemists work. sri.com

TechnologyApplication to this compoundKey AdvantagesReference
Flow ChemistryContinuous, safe, and efficient synthesis.Improved heat and mass transfer, enhanced safety, better scalability. europa.eursc.org
Automated Synthesis PlatformsHigh-throughput screening of catalysts and reaction conditions.Increased productivity, standardization, and data capture. chemspeed.comsyrris.comchemspeed.com
AI-driven Synthesis (e.g., SynFini™)Automated design and execution of synthetic routes.Accelerated discovery of new derivatives and reaction pathways. sri.com

Exploration of Biologically Relevant Applications and Analogues

The nitrile group is a recognized pharmacophore present in numerous approved drugs and clinical candidates. nih.gov This suggests that this compound and its derivatives could serve as valuable starting points for the discovery of new biologically active compounds.

Future research should focus on the synthesis and biological evaluation of a library of analogues derived from this compound. By systematically modifying the structure of the parent molecule, it may be possible to identify compounds with interesting pharmacological properties. For example, nitrile-containing compounds have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets for the treatment of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net The synthesis of analogues of this compound and their screening against these and other biological targets could lead to the identification of novel therapeutic agents.

Biocatalysis offers a powerful tool for the synthesis of chiral, biologically active nitriles. nih.gov Enzymes such as nitrilases and nitrile hydratases can catalyze the enantioselective hydrolysis of nitriles to produce valuable chiral carboxylic acids and amides. journals.co.zanih.gov The application of these biocatalytic methods to derivatives of this compound could provide access to a range of enantiomerically pure compounds for biological testing. Furthermore, hydroxynitrile lyases can be used for the synthesis of cyanohydrins, which are important intermediates in the production of pharmaceuticals. researchgate.net

Research AreaFocusPotential OutcomeReference
Medicinal ChemistrySynthesis and screening of this compound analogues.Discovery of new drug candidates for various diseases. nih.govnih.govresearchgate.net
BiocatalysisEnantioselective synthesis of chiral derivatives.Access to enantiomerically pure compounds for biological evaluation. nih.govjournals.co.zanih.gov
Natural Product SynthesisUse as a building block in the synthesis of complex molecules.Development of novel synthetic routes to natural products. chemistryviews.org

Sustainable and Green Chemistry Approaches in Nitrile Acetal Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, and future research on this compound should prioritize the development of sustainable and environmentally friendly processes. acs.org

One key area of focus is the use of greener solvents and catalysts. Ionic liquids, for example, have been shown to be effective catalysts and recyclable reaction media for the synthesis of nitriles from aldehydes. rsc.org The development of a synthesis for this compound that utilizes an ionic liquid could significantly reduce the environmental impact of the process. Similarly, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a cornerstone of green chemistry. kaust.edu.sa The development of a robust and recyclable heterogeneous catalyst for the synthesis or transformation of this compound would be a significant advance.

Biocatalysis, as mentioned previously, is another key green chemistry technology. The use of enzymes to carry out chemical transformations offers numerous advantages, including mild reaction conditions, high selectivity, and reduced waste generation. researchgate.netnih.gov The development of biocatalytic routes to this compound and its derivatives would be a major step towards a more sustainable chemical industry.

Green Chemistry ApproachApplication to this compoundBenefitReference
Green SolventsUse of ionic liquids or water as reaction media.Reduced use of volatile organic compounds. rsc.org
Heterogeneous CatalysisDevelopment of recyclable catalysts for synthesis and transformations.Simplified product purification and reduced catalyst waste. kaust.edu.sa
BiocatalysisEnzymatic synthesis and modification.Mild reaction conditions, high selectivity, and reduced environmental impact. researchgate.netnih.gov
Renewable FeedstocksExploration of synthetic routes from biomass-derived starting materials.Reduced reliance on fossil fuels. rsc.org

Q & A

Q. What are the optimized synthetic routes for 3,3,3-trimethoxypropanenitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound (CAS 70138-31-7) involves nucleophilic substitution and nitrile group introduction. While direct evidence is limited, analogous protocols for structurally similar nitriles (e.g., 3,3-dimethoxypropanenitrile) suggest using THF as a solvent and sodium methoxide in methanol to drive elimination and addition reactions . Key parameters include:

  • Temperature: Controlled heating (60–80°C) to avoid side reactions.
  • Solvent Polarity: Polar aprotic solvents like THF enhance reaction efficiency.
  • Stoichiometry: Excess methoxide ensures complete substitution of leaving groups.
    Post-synthesis, purification via distillation (boiling point ~227°C) or crystallization yields >98% purity . Validate purity using HPLC and 1^1H/13^13C NMR .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: Identify methoxy (δ3.33.5\delta \sim3.3–3.5 ppm) and nitrile (δ120125\delta \sim120–125 ppm in 13^13C) groups. Compare with databases like PubChem .
  • HPLC: Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 210–220 nm.
  • Mass Spectrometry: Confirm molecular weight (145.16 g/mol) via ESI-MS or GC-MS .
    Cross-reference with computational models (e.g., PubChem’s InChIKey) for validation .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer: This compound serves as a versatile intermediate:

  • Nitrile-Based Building Block: Participates in Strecker synthesis for amino acids or heterocycles (e.g., thiazoles) via nucleophilic addition .
  • Methoxy Group Reactivity: Methoxy substituents enable regioselective functionalization in aryl coupling reactions .
    Example: React with Grignard reagents to form ketones or alcohols, leveraging the nitrile’s electrophilicity .

Advanced Research Questions

Q. How do steric and electronic effects of the trimethoxy group influence reactivity in catalytic systems?

Methodological Answer: The three methoxy groups create steric hindrance while enhancing electron density at the β-carbon:

  • Steric Effects: Limit nucleophilic attack at the nitrile carbon, favoring alternative pathways (e.g., conjugate addition).
  • Electronic Effects: Methoxy groups donate electrons via resonance, stabilizing intermediates in SN2 reactions.
    Comparative studies with analogs (e.g., 3-hydroxypropanenitrile) show reduced yields in cross-couplings due to decreased solubility . Computational modeling (DFT) can predict reactive sites .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer: Address discrepancies through:

  • Condition Screening: Systematically vary catalysts (e.g., Pd vs. Cu), solvents (polar vs. nonpolar), and temperatures.
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., hydrolysis to carboxylic acids under acidic conditions).
  • Replication: Cross-validate protocols using standardized reagents (e.g., anhydrous methoxide) .
    Example: Lower yields in aqueous media may stem from nitrile hydrolysis; switch to anhydrous DMF or THF .

Q. How can computational tools aid in designing novel reactions involving this compound?

Methodological Answer: Leverage AI-driven platforms for retrosynthesis and mechanistic insights:

  • Retrosynthesis Planning: Tools like Pistachio or Reaxys propose routes using known reactions of methoxy-nitrile analogs .
  • Docking Studies: Predict interactions with biological targets (e.g., enzymes) for drug discovery applications.
  • Reaction Optimization: Quantum mechanics (QM) models simulate transition states to identify energy barriers .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Toxicity Mitigation: Nitriles release cyanide metabolites; use fume hoods and PPE (gloves, goggles).
  • Storage: Keep in airtight containers under inert gas (N2_2) to prevent moisture absorption .
  • Waste Disposal: Neutralize with alkaline hydrogen peroxide before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,3-trimethoxypropanenitrile
Reactant of Route 2
3,3,3-trimethoxypropanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.